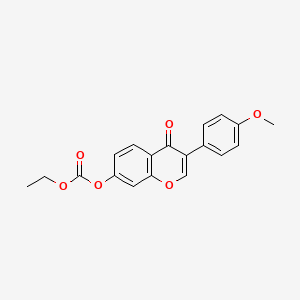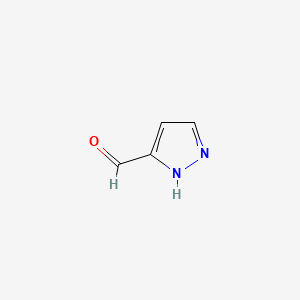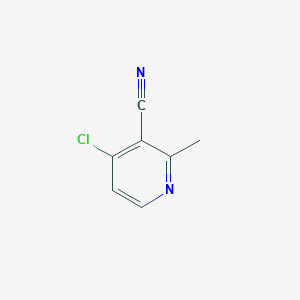![molecular formula C23H23ClFN5OS B2699960 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-93-4](/img/structure/B2699960.png)
5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those related to the compound , has revealed promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been reported, with some compounds exhibiting good to moderate activities against a range of microorganisms. This suggests a potential application of the compound in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
5-HT2 Antagonist Activity
Compounds within the 1,2,4-triazole chemical family have been evaluated for their 5-HT2 antagonist activity, which is relevant to neurological and psychiatric disorders. The synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating potential therapeutic applications in the treatment of conditions influenced by 5-HT2 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Cytotoxic Agents
The structural analogs of 1,2,4-triazole compounds have been designed and synthesized with a focus on their application as cytotoxic agents. The detailed characterization and structural determination of such compounds suggest their utility in developing novel treatments targeting cancer cells. The analysis of their structure could provide insights into the design of more effective cytotoxic agents, potentially including derivatives of the specified compound (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Anti-inflammatory and Analgesic Properties
The chemical family to which the given compound belongs has shown promise in the synthesis and evaluation of derivatives with anti-inflammatory and analgesic properties. Specific derivatives have been identified with significant activity, highlighting the potential of such compounds in pain management and inflammation treatment (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Antitumor Activity
Research into 1,2,4-triazole Schiff bases containing specific groups has uncovered their potential as antitumor agents. These compounds have demonstrated significant inhibitory activity against tumor cells, indicating a promising avenue for the development of new anticancer therapies. The inclusion of the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been particularly noted for enhancing antitumor activity (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
作用機序
Target of Action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals such as antipsychotics and antidepressants . These drugs often target neurotransmitter receptors in the brain, particularly those for dopamine and serotonin .
Mode of Action
Piperazine derivatives often act as antagonists or partial agonists at their target receptors . This means they either block the receptor’s activity or activate it to a lesser extent than the body’s natural neurotransmitters .
Biochemical Pathways
The exact pathways affected would depend on the specific receptors targeted by the compound. Many drugs that target neurotransmitter receptors can affect mood, perception, and behavior .
Pharmacokinetics
The compound also contains a triazole ring, which is known to improve the metabolic stability and bioavailability of drugs . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a certain receptor, it could reduce the activity of that receptor and decrease the signaling in the associated pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a drug’s stability and efficacy . For instance, certain substances might interact with the drug and alter its effects, or extreme pH levels could degrade the drug and reduce its effectiveness .
特性
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-3-4-8-16(15)24)29-13-11-28(12-14-29)18-10-6-5-9-17(18)25/h3-10,20,31H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTAVXLFZSGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2699885.png)
![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)

![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)


![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)